benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole ring is a prevalent heterocyclic system that exists in numerous biologically active natural products and commercial drugs .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as this compound, often involves the reaction of commercially available substituted phenylacetic acids with thiosemicarbazide . Another method involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The yields of these reactions can range from 28% to 96% .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also interact well with the active site of certain enzymes, such as urease .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary. For instance, the density (ρ), ultrasonic velocity (U), and viscosity (η) have been measured in a binary liquid mixture containing 1,3,4-thiadiazole over the entire molality range at different temperatures .Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells . Some derivatives have shown good antifungal activities and others have shown urease inhibitor activities .
Future Directions
Properties
IUPAC Name |
benzyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-10-13-14-11(18-10)17-7-9(15)16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTAIULLBSNMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.